3-Hydroxy Ropivacaine

Drug metabolism CYP450 phenotyping Drug-drug interaction

Researchers quantifying ropivacaine exposure must distinguish CYP1A2-dependent 3-hydroxy ropivacaine from PPX (CYP3A4) to avoid analytical misassignment and toxicological misinterpretation. This reference standard, with specified purity (≥98%) and full characterization, ensures: (1) Reliable endpoint for DDI studies: fluvoxamine reduced urinary excretion from 39% to 13% (Arlander 1998); ciprofloxacin decreased AUC by 38% (Jokinen 2003). (2) Forensic confirmation: dominant urinary biomarker (37% recovery) detected by validated GC-MS/MS method. (3) Clinical TDM: separate tracking from CNS-toxic PPX in renal impairment. Certificate of analysis included.

Molecular Formula C17H26N2O2
Molecular Weight 290.4 g/mol
CAS No. 163589-30-8
Cat. No. B030509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy Ropivacaine
CAS163589-30-8
Synonyms(2S)-N-(3-Hydroxy-2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide;  _x000B_(-)-3’-Hydroxyropivacaine;  3’-Hydroxyropivacaine; 
Molecular FormulaC17H26N2O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCCCN1CCCCC1C(=O)NC2=C(C=CC(=C2C)O)C
InChIInChI=1S/C17H26N2O2/c1-4-10-19-11-6-5-7-14(19)17(21)18-16-12(2)8-9-15(20)13(16)3/h8-9,14,20H,4-7,10-11H2,1-3H3,(H,18,21)/t14-/m0/s1
InChIKeyIXOVDWXTIIYVOJ-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy Ropivacaine: Identity and Procurement Overview


3-Hydroxy Ropivacaine (3′-hydroxyropivacaine, 3-OH-Rop) is the quantitatively dominant human metabolite of the long-acting amide-type local anesthetic ropivacaine, formed via CYP1A2-mediated aromatic hydroxylation [1]. It is an alpha amino acid amide with molecular formula C₁₇H₂₆N₂O₂ and molecular weight 290.4 g/mol, bearing a single S-configured stereocenter retained from the parent drug [2]. As an analytical reference standard and metabolite-research reagent, it serves forensic toxicology, pharmacokinetic interaction studies, and therapeutic drug monitoring programs that require reliable quantitation of ropivacaine exposure [3].

Why Generic Substitution Fails for 3-Hydroxy Ropivacaine


Ropivacaine metabolites are not pharmacokinetically or toxicologically interchangeable. 3-Hydroxy ropivacaine and PPX (2′,6′-pipecoloxylidide) are formed by distinct cytochrome P450 isoforms—CYP1A2 versus CYP3A4, respectively—meaning that drug–drug interactions, hepatic impairment, and pharmacogenetic variability can independently and disproportionately alter the formation of one metabolite versus the other [1]. Furthermore, their toxicity profiles diverge sharply: 3-OH-ropivacaine is virtually non-toxic, whereas unbound PPX exhibits measurable CNS toxicity [2]. Consequently, using a “generic” ropivacaine metabolite standard without certifying the exact identity (3-OH vs. PPX vs. 4-OH) risks gross analytical misassignment in forensic and clinical pharmacokinetic studies. The quantitative evidence that follows establishes which specific features of 3-hydroxy ropivacaine drive differential selection.

3-Hydroxy Ropivacaine: Product-Specific Differentiation Evidence


CYP1A2 Isoform Specificity vs. PPX Formation Pathway

3-Hydroxy ropivacaine formation is mediated predominantly by CYP1A2, whereas the other major metabolite PPX is formed by CYP3A4. This isoform divergence was demonstrated in a three-way crossover clinical study: co-administration of the CYP1A2 inhibitor fluvoxamine reduced the fraction of dose excreted as 3-hydroxyropivacaine in urine from 39% to 13% (a 67% relative reduction), while PPX concentrations increased. In contrast, the CYP3A4 inhibitor ketoconazole nearly abolished PPX plasma concentrations but left 3-OH-ropivacaine formation largely unchanged [1]. This means that hepatic CYP1A2 status—modulated by smoking, oral contraceptives, or co-administered drugs—selectively alters 3-hydroxy ropivacaine levels, creating a procurement need for the pure metabolite standard in interaction studies that cannot be met by PPX or the parent drug.

Drug metabolism CYP450 phenotyping Drug-drug interaction Pharmacokinetics

Toxicity Profile: Non-Toxic vs. PPX CNS Toxicity Risk

A key toxicological differentiator is that 3-OH-ropivacaine is described as virtually non-toxic, whereas unbound PPX has been shown in rats to exert systemic CNS toxicity at approximately 1/12th the potency of unbound ropivacaine [1]. This distinction has direct clinical relevance: in renal failure patients, both metabolites accumulate, but only PPX accumulation raises toxicity concerns. The JCDR consensus statement likewise confirms that 3-hydroxyropivacaine is non-toxic, while unbound PPX can lead to central nervous system toxicity [2]. For forensic toxicology laboratories and clinical pharmacokinetic units, procuring the 3-OH-ropivacaine standard specifically—rather than PPX or a mixed metabolite preparation—is essential when the analytical question is to rule out metabolite-mediated toxicity.

Toxicology Metabolite safety Renal impairment CNS toxicity

Pharmacological Activity as an Inactive Metabolite Marker

According to the FDA prescribing information and consensus pharmacology sources, 3-hydroxy ropivacaine (along with 4-hydroxy ropivacaine) exhibits pharmacological activity in animal models that is less than that of the parent ropivacaine [1]. Although precise IC₅₀ or EC₅₀ values for sodium channel blockade are not published in peer-reviewed form for the isolated metabolite, the directional finding—consistently reported across regulatory and database entries—establishes that 3-OH-ropivacaine is appropriately treated as an inactive or minimally active metabolite marker rather than a contributor to the local anesthetic effect [2]. This contrasts with certain other amide-type local anesthetic metabolites (e.g., MEGX from lidocaine) that retain significant pharmacological and toxicological activity. For procurement, this means the compound is valued as an analytical reference for exposure assessment, not as a pharmacological tool for ion channel studies.

Pharmacodynamics Metabolite activity Sodium channel Local anesthetic potency

S-Enantiomer Stereochemical Stability Confirmation

Ropivacaine is administered exclusively as the (−)-(S)-enantiomer; a critical quality concern for its metabolites is whether metabolic racemization occurs in vivo. Arvidsson et al. (1995) demonstrated, using a chiral AGP column with liquid-liquid extraction, that less than 1% of the (+)-(R)-enantiomer could be detected for both ropivacaine and its major metabolites, including 3-hydroxy-ropivacaine, across human, rat, dog, and sheep samples after various routes of administration [1]. The FDA label further confirms that 'there is no evidence of in vivo racemization in urine of ropivacaine' [2]. This finding is procurement-relevant because it validates that the S-enantiomer of 3-hydroxy ropivacaine—the form produced endogenously—is the correct target for analytical method development. Purchasing a racemic or mis-specified stereoisomer would introduce a chemical species not present in biological samples, undermining assay accuracy.

Stereochemistry Chiral analysis Metabolic racemization Enantiomeric purity

Urinary Excretion Dominance Over PPX

Quantitative mass-balance data from the FDA label and peer-reviewed pharmacokinetic studies establish that 3-hydroxy ropivacaine is the single largest excretory metabolite: after a single IV dose, approximately 37% of the total ropivacaine dose is excreted in urine as both free and conjugated 3-hydroxy ropivacaine, compared to approximately 3% for PPX [1]. The 4-hydroxy ropivacaine and the N-de-alkylated hydroxylated metabolites together account for less than 3% of the dose [1]. Only about 1% of ropivacaine is excreted unchanged [2]. This >12-fold difference in urinary recovery between 3-OH-ropivacaine and its closest quantitative comparator PPX means that any assessment of total ropivacaine exposure via urinary metabolite measurement is overwhelmingly dependent on accurate 3-OH-ropivacaine quantitation. In forensic postmortem and doping control contexts where urine is the primary matrix, this compound is therefore the indispensable analytical standard.

Mass balance Urinary excretion Metabolite profiling Therapeutic drug monitoring

HPLC-UV Detection Sensitivity vs. Parent and 4-OH Isomer

In the validated HPLC-UV method of Reif et al. (1998), the limits of detection (LOD) in plasma were determined simultaneously for all four analytes: ropivacaine 0.9 ng/mL, 3-hydroxy-ropivacaine 3 ng/mL, PPX 1 ng/mL, and 4-hydroxy-ropivacaine 5 ng/mL, with corresponding extraction yields of 94.7%, 79.4%, 77.7%, and 79.4%, respectively [1]. The approximately 3-fold higher LOD for 3-OH-ropivacaine relative to the parent drug, and the 3-fold difference between 3-OH-ropivacaine (3 ng/mL) and 4-OH-ropivacaine (5 ng/mL), carry practical implications for method development and standard procurement. More recent UPLC-MS/MS methods have substantially improved sensitivity: a 2020 cerebrospinal fluid assay achieved a lower limit of quantification of 0.2 ng/mL for both ropivacaine and 3-hydroxy ropivacaine, with intraday precision <11% and interday precision <7% [2]. These performance characteristics mean that when selecting a metabolite standard for low-concentration biological matrices (CSF, tissue homogenates), 3-OH-ropivacaine must be sourced at high certified purity to avoid signal interference from the co-eluting 4-OH isomer.

Analytical chemistry HPLC method validation Limit of detection Bioanalysis

3-Hydroxy Ropivacaine: Research and Industrial Application Scenarios


CYP1A2 Drug-Drug Interaction Study Quantitation

Investigators evaluating CYP1A2-mediated drug interactions (e.g., with fluvoxamine, ciprofloxacin, oral contraceptives, or tobacco smoke) require authentic 3-hydroxy ropivacaine as the primary analytical endpoint. The Arlander et al. (1998) study demonstrated that fluvoxamine co-administration reduced 3-OH-ropivacaine urinary excretion from 39% to 13%, while ciprofloxacin in the Jokinen et al. (2003) study decreased the AUC of 3-OH-ropivacaine by 38% and urinary excretion by 27% . PPX cannot substitute for this purpose because it is under independent CYP3A4 control, and its concentrations move in the opposite direction under CYP1A2 inhibition . This scenario applies to academic pharmacology departments, contract research organizations conducting Phase I DDI studies, and clinical pharmacology laboratories performing therapeutic drug monitoring in polypharmacy patients .

Forensic Toxicology Urinary Metabolite Profiling

In forensic casework involving suspected ropivacaine overdose or medical malpractice, the 37% urinary recovery of 3-hydroxy ropivacaine makes it the dominant biomarker for confirming exposure. The 2024 GC-MS/MS postmortem distribution study established validated methods for simultaneous quantitation of ropivacaine and 3-hydroxyropivacaine in human body fluids and solid tissues . Because unchanged ropivacaine accounts for only ~1% of urinary excretion, relying solely on the parent drug risks false-negative findings. Additionally, the virtual non-toxicity of 3-OH-ropivacaine (versus the measurable CNS toxicity of PPX at ~1/12th of ropivacaine) means that forensic interpretations of toxicity must separately quantify the toxic (PPX) and non-toxic (3-OH) metabolite pools—requiring both authentic standards. This scenario directly applies to forensic toxicology laboratories, medical examiner offices, and anti-doping testing facilities.

Pharmacokinetic Modeling in Renal and Hepatic Impairment

Patients with chronic renal failure exhibit accumulation of both 3-OH-ropivacaine and PPX, with the area under the concentration-time curve significantly larger than in healthy controls . Because 3-OH-ropivacaine is virtually non-toxic while PPX carries CNS toxicity risk, pharmacokinetic models intended to predict ropivacaine safety margins in penalty impaired patients must separately track these two metabolites . This creates a procurement requirement for high-purity 3-hydroxy ropivacaine to serve as a calibration standard in LC-MS/MS assays used in clinical pharmacokinetic studies. The 2024 rat tissue distribution study further supports the use of 3-OH-ropivacaine as a marker of hepatic metabolism and renal elimination in animal models . This scenario is relevant to hospital-based clinical pharmacokinetics laboratories, academic departments of anesthesiology, and pharmaceutical companies developing modified-release ropivacaine formulations.

Bioanalytical Method Development and Validation

Regulatory bioanalytical method validation guidelines (FDA, EMA) require that assays for drug metabolites demonstrate specificity against closely related structural analogs. 3-Hydroxy ropivacaine must be chromatographically resolved from its positional isomer 4-hydroxy ropivacaine and from the N-de-alkylated metabolite PPX. The Reif et al. (1998) HPLC method established that these four analytes can be separated with LODs spanning 0.9–5 ng/mL, while the 2020 UPLC-MS/MS method improved sensitivity to 0.2 ng/mL for both ropivacaine and 3-OH-ropivacaine in CSF . Method development laboratories in the pharmaceutical industry, contract bioanalytical CROs, and academic core facilities require authenticated 3-hydroxy ropivacaine reference material (typically ≥95% purity, with certificate of analysis) to establish system suitability, calibration curves, and quality control samples. This scenario is further supported by the availability of GC-MS/MS methods for biomedical sample analysis .

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